Hexadecamethylheptasiloxane

Catalog No.
S574308
CAS No.
541-01-5
M.F
C16H48O6Si7
M. Wt
533.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecamethylheptasiloxane

CAS Number

541-01-5

Product Name

Hexadecamethylheptasiloxane

IUPAC Name

bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane

Molecular Formula

C16H48O6Si7

Molecular Weight

533.1 g/mol

InChI

InChI=1S/C16H48O6Si7/c1-23(2,3)17-25(7,8)19-27(11,12)21-29(15,16)22-28(13,14)20-26(9,10)18-24(4,5)6/h1-16H3

InChI Key

NFVSFLUJRHRSJG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Solubility

In water, 5.33X10-7 mg/L at 25 °C (est)
Very soluble in benzene, ligroin

Synonyms

Hepta(dimethylsiloxane); Hexadecamethyltridecaneheptasiloxane; bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-silyl]oxy]-dimethyl-silane; bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane; hexadecamethylheptasiloxane Basic

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Reference Standard:

  • D6 can be used as a reference standard for analytical techniques like chromatography and mass spectrometry, which help researchers identify and quantify other similar compounds.
  • This application leverages D6's well-defined chemical properties and commercially available high purity grades. [Source: ECHA - Hexadecamethylheptasiloxane, ]

Historical Studies:

  • Some older scientific studies published before D6 restrictions may involve its use. These studies can serve as historical references for understanding the early development of certain technologies or materials where D6 was once used.
  • It is crucial to consider the limitations of such studies when interpreting their findings, as they might not reflect current practices or knowledge.

Environmental Science Research:

  • In rare cases, controlled research settings might utilize D6 to study its environmental fate and degradation pathways.
  • Such research aims to improve our understanding of the potential environmental impact of D6 and similar compounds, even though they are no longer commercially available.
  • Strict regulations and safety protocols govern these applications to minimize the risk of environmental release.

Hexadecamethylheptasiloxane is a linear siloxane compound characterized by its unique structure, which consists of seven silicon atoms connected by alternating oxygen atoms, with each silicon atom bonded to methyl groups. Its chemical formula is C₁₆H₄₈O₆Si₇, and it has a molecular weight of approximately 533.15 g/mol. This compound is not naturally occurring and is synthesized through industrial processes, primarily hydrosilylation, where silicon-hydrogen bonds are added across double bonds in other molecules .

Hexadecamethylheptasiloxane is relatively stable under ambient conditions but can decompose under extreme conditions such as high temperatures or in the presence of strong acids or bases. The decomposition typically results in smaller siloxane molecules and organic fragments, although specific reaction pathways have not been extensively documented in scientific literature . Additionally, in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals, which affects its environmental persistence .

The primary method for synthesizing hexadecamethylheptasiloxane is hydrosilylation. This process involves reacting an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures. The specific details of this synthesis are often proprietary and not widely published, which limits the availability of comprehensive methodologies in the scientific literature .

There is a scarcity of extensive interaction studies involving hexadecamethylheptasiloxane. Most available data focus on its stability and degradation rather than specific interactions with other chemicals or biological systems. The limited research highlights a gap in understanding how this compound behaves in various environments and its potential interactions with other substances .

Hexadecamethylheptasiloxane belongs to a broader class of siloxanes that share similar structural characteristics but differ in the number of silicon atoms or substituents. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure; used as a lubricant
DecamethylcyclopentasiloxaneC₁₀H₃₀O₅Si₅Cyclic structure; known for low viscosity
HexamethyldisiloxaneC₆H₁₈O₂Si₂Shorter chain; widely used as a silicone oil
OctamethyltrisiloxaneC₈H₂₄O₃Si₃Three silicon atoms; used in various industrial applications

Uniqueness: Hexadecamethylheptasiloxane's linear structure with seven silicon atoms distinguishes it from other siloxanes, which may be cyclic or have fewer silicon units. This unique configuration contributes to its distinct thermal stability and potential applications in specialized fields.

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Liquid

Boiling Point

270.0 °C
286.8 °C

Density

0.9012 g/cu cm at 20 °C

LogP

log Kow = 12.53 (est)

Melting Point

-78.0 °C
-78 °C

Vapor Pressure

0.00 mmHg
5.55X10-4 mm Hg at 25 °C (extrapolated)

Other CAS

541-01-5

Wikipedia

Heptasiloxane, hexadecamethyl-

General Manufacturing Information

Heptasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-hexadecamethyl-: ACTIVE
Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/

Analytic Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/microL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Clinical Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/microL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Dates

Modify: 2023-08-15

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